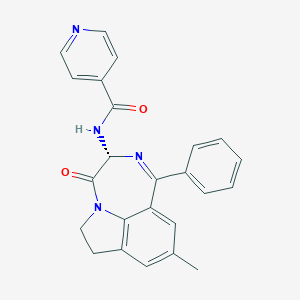

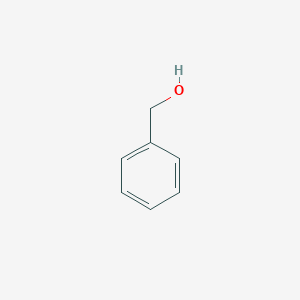

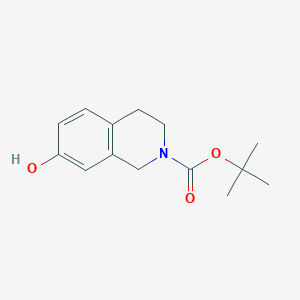

![molecular formula C7H5N3O2 B063782 Ácido imidazo[1,2-b]piridazina-2-carboxílico CAS No. 160911-42-2](/img/structure/B63782.png)

Ácido imidazo[1,2-b]piridazina-2-carboxílico

Descripción general

Descripción

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazo[1,2-b]pyridazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-b]pyridazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de enfermedades autoinmunitarias

Se ha encontrado que los derivados del ácido imidazo[1,2-b]piridazina-2-carboxílico inhiben la IL-17A, una citoquina patológica mayor secretada por las células Th17 . Esta citoquina juega un papel clave en la inflamación crónica y es un motor importante del daño tisular . Por lo tanto, estos compuestos se pueden utilizar en el tratamiento de enfermedades autoinmunitarias como la psoriasis, la artritis reumatoide y la esclerosis múltiple .

Tratamiento de la psoriasis

La importancia crítica del eje IL-23/IL-17 para la patogénesis de la enfermedad psoriásica ha dado lugar a muchos nuevos tratamientos biológicos dirigidos a estas citoquinas . Los derivados del ácido imidazo[1,2-b]piridazina-2-carboxílico, como inhibidores de la IL-17A, pueden mejorar dramáticamente los síntomas de la piel y las articulaciones en pacientes con psoriasis de moderada a grave .

Tratamiento de la artritis reumatoide

La artritis reumatoide es otra enfermedad autoinmune donde el eje IL-23/IL-17 juega un papel crucial . Los derivados del ácido imidazo[1,2-b]piridazina-2-carboxílico se pueden utilizar para tratar esta afección inhibiendo la IL-17A .

Tratamiento de la esclerosis múltiple

La esclerosis múltiple es una enfermedad crónica que afecta el sistema nervioso central. El eje IL-23/IL-17 también está involucrado en la patogénesis de esta enfermedad . Por lo tanto, los derivados del ácido imidazo[1,2-b]piridazina-2-carboxílico se pueden utilizar como una opción de tratamiento .

Tratamiento de la inflamación

La IL-17A es una citoquina proinflamatoria que juega un papel clave en las respuestas inmunitarias e inflamatorias normales a los patógenos

Mecanismo De Acción

Target of Action

Imidazo[1,2-b]pyridazine-2-carboxylic acid primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

The compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from carrying out its normal function, which in turn reduces inflammation and tissue damage .

Biochemical Pathways

The IL-17A pathway is the primary biochemical pathway affected by this compound . IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, the compound disrupts this pathway, potentially alleviating the symptoms of these diseases .

Result of Action

The inhibition of IL-17A by Imidazo[1,2-b]pyridazine-2-carboxylic acid can lead to a reduction in inflammation and tissue damage, potentially improving the symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Action Environment

The action of Imidazo[1,2-b]pyridazine-2-carboxylic acid can be influenced by various environmental factors.

Propiedades

IUPAC Name |

imidazo[1,2-b]pyridazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUCPOYNIOJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442002 | |

| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160911-42-2 | |

| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?

A1: Researchers focused on introducing a thiazolidin moiety into the Imidazo[1,2-b]pyridazine-2-carboxylic acid structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide, and Imidazo[1,2-b]pyridazine-2-carboxylic acid benzylidene-hydrazide. []

Q2: What biological activities have been investigated for Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives?

A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

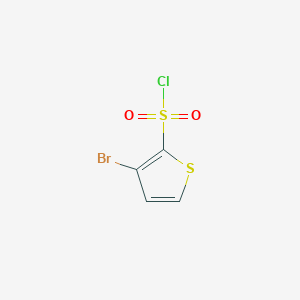

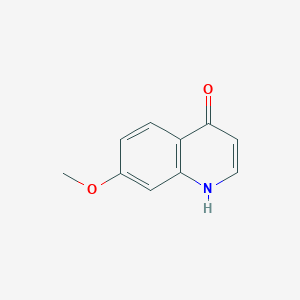

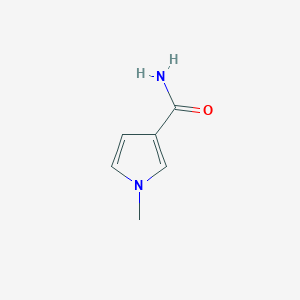

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)